![molecular formula C10H12ClN3O4S B2627061 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 866134-85-2](/img/structure/B2627061.png)
6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
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Overview
Description
The compound “6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide” is likely to be an organic compound given its composition. It contains functional groups such as chloro, methylsulfonyl, benzoxazine, and carbohydrazide, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzoxazine core, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring. The “6-chloro” and “4-(methylsulfonyl)” parts suggest that a chlorine atom and a methylsulfonyl group are attached to the benzoxazine core .Chemical Reactions Analysis
Benzoxazine derivatives are known to undergo a variety of chemical reactions. They can participate in ring-opening polymerization to form polybenzoxazines, which are high-performance thermosetting resins .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a chlorine atom might increase the compound’s reactivity, while the presence of a methylsulfonyl group could affect its polarity .Scientific Research Applications
Antibacterial Activity
The synthesis and evaluation of antibacterial activity of 1,4-benzoxazine analogues have shown promising results against various bacterial strains. Specifically, derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl have demonstrated good activity against K. pneumoniae and E. faecalis, indicating their potential as effective antibacterial agents. These findings highlight the utility of benzoxazine derivatives in addressing bacterial resistance and developing new antimicrobial therapies (Kadian, Maste, & Bhat, 2012).
Catalytic Applications
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media. This catalytic method benefits from mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols, demonstrating the compound's role in facilitating environmentally friendly synthesis processes (Khazaei et al., 2015).
Material Science and Polymer Chemistry
Benzoxazine derivatives have been explored for their thermal properties and potential applications in material science. The synthesis of diamin type benzoxazine monomers and their characterization revealed different thermal behaviors, indicating their utility in developing materials with specific thermal requirements. Such materials could be pivotal in advancing technologies that require materials with high glass transition temperatures or specific thermal stability (Wen-sheng, 2009).
Antimicrobial and Antioxidant Properties
Some benzoxazinyl pyrazolone arylidenes have been synthesized as potent antimicrobials and antioxidants. These compounds, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate through various synthetic steps, were evaluated for their in vitro antimicrobial and antioxidant activities, showcasing their potential in developing new therapeutic agents with antimicrobial and antioxidant properties (Sonia et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4S/c1-19(16,17)14-5-9(10(15)13-12)18-8-3-2-6(11)4-7(8)14/h2-4,9H,5,12H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJZJORWOHLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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